STF-118804

Vue d'ensemble

Description

STF-118804 est un inhibiteur hautement spécifique de la nicotinamide phosphoribosyl transférase (NAMPT), une enzyme essentielle à la biosynthèse du nicotinamide adénine dinucléotide (NAD+), un cofacteur impliqué dans de nombreux processus biochimiques. Ce composé a montré un potentiel significatif dans la réduction de la viabilité de diverses lignées de cellules cancéreuses, notamment l’adénocarcinome canalaire pancréatique et la leucémie aiguë lymphoblastique B .

Applications De Recherche Scientifique

STF-118804 a été largement étudié pour ses applications en recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

Chimie : Utilisé comme outil pour étudier le rôle de la NAMPT dans la biosynthèse du NAD+.

Biologie : Investigué pour ses effets sur le métabolisme cellulaire et la viabilité.

Médecine : A montré un potentiel dans la réduction de la croissance des cellules cancéreuses, notamment l’adénocarcinome canalaire pancréatique et la leucémie aiguë lymphoblastique B

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant la NAMPT.

Mécanisme D'action

STF-118804 exerce ses effets en inhibant l’activité de la nicotinamide phosphoribosyl transférase (NAMPT), l’enzyme limitant la vitesse dans la voie de biosynthèse du NAD+. En bloquant la NAMPT, this compound réduit les niveaux de NAD+ dans les cellules, conduisant à un effondrement métabolique et à la mort cellulaire. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses, qui ont une forte demande en NAD+ .

Méthodes De Préparation

La synthèse de STF-118804 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l’introduction de groupes fonctionnels. La voie de synthèse principale comprend la formation du cycle oxazole et la fixation des groupes benzamide et pyridinylméthyle. Les conditions réactionnelles impliquent généralement l’utilisation de solvants organiques comme le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter les réactions .

Analyse Des Réactions Chimiques

STF-118804 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés à la structure de base.

Substitution : Le composé peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs

Comparaison Avec Des Composés Similaires

STF-118804 est unique en raison de sa haute spécificité et de sa puissance en tant qu’inhibiteur de la NAMPT. Des composés similaires comprennent :

FK866 : Un autre inhibiteur de la NAMPT ayant des effets similaires mais une structure chimique différente.

GMX1778 : Un inhibiteur de la NAMPT avec un mécanisme d’action distinct.

CHS-828 : Un composé qui cible la NAMPT mais possède des propriétés pharmacocinétiques différentes

This compound se distingue par sa grande puissance et sa spécificité, ce qui en fait un outil précieux à la fois en recherche et dans les applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

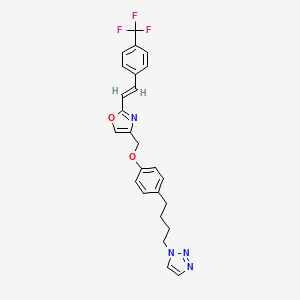

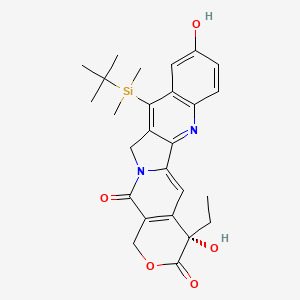

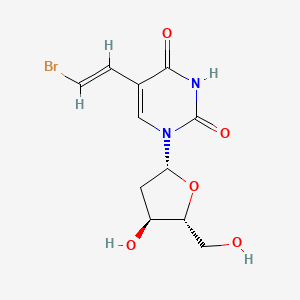

4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S/c1-17-5-11-22(12-6-17)33(30,31)16-23-18(2)32-25(28-23)21-9-7-20(8-10-21)24(29)27-15-19-4-3-13-26-14-19/h3-14H,15-16H2,1-2H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFCEZOMHBPDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(OC(=N2)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.